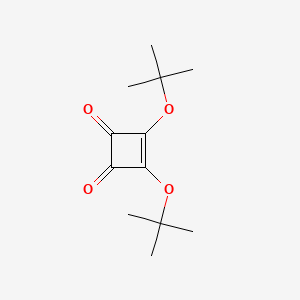

3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione

説明

特性

IUPAC Name |

3,4-bis[(2-methylpropan-2-yl)oxy]cyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-11(2,3)15-9-7(13)8(14)10(9)16-12(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBOYCVDBGFJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C(=O)C1=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70521898 | |

| Record name | 3,4-Di-tert-butoxycyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70521898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66478-66-8 | |

| Record name | 3,4-Di-tert-butoxycyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70521898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Material and General Synthetic Strategy

The synthesis of 3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione typically begins with 3,4-dihydroxy-3-cyclobutene-1,2-dione (commonly known as squaric acid), which is commercially available or prepared via halogenation and hydrolysis routes from cyclobutanone derivatives.

- Squaric acid is converted into its dialkyl ester form by reaction with an alcohol under acidic or catalytic conditions.

- The tert-butyl esters are formed by reacting squaric acid or squarate intermediates with tert-butanol or tert-butyl derivatives under controlled conditions to yield the di(tert-butoxy) derivative.

Esterification of Squaric Acid to Dialkyl Squarates

A widely used method for preparing dialkyl squarates involves refluxing squaric acid in the presence of an alcohol and an orthoformate ester as a dehydrating agent:

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| 1 | Squaric acid + tert-butanol + trimethyl orthoformate (excess) | Formation of this compound | Up to 89% (for dimethyl esters; tert-butyl esters yield varies) |

Alternative Synthetic Routes via Halogenated Intermediates

Another industrially relevant method involves multi-step halogenation and dehydrohalogenation of cyclobutanone derivatives to yield squaric acid and its esters:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Reaction of vinyl ethers with halogenated acetyl halides in presence of amine bases (pKa 6-8) | Formation of 3-alkoxy-2-halogenocyclobutanone derivatives |

| 2 | Further halogenation with halogenating agents | Formation of 3-alkoxy-2,2,4,4-tetrahalogenocyclobutanone derivatives |

| 3 | Treatment with dehydrohalogenation agents | Formation of 3-alkoxy-2,4,4-trihalogeno-2-cyclobutene-1-one derivatives |

| 4 | Hydrolysis | Yields 3,4-dihydroxy-3-cyclobutene-1,2-dione or derivatives |

Direct Esterification with tert-Butyl Alcohol

Specific preparation of this compound involves esterification of squaric acid with tert-butanol, often catalyzed by acid or using dehydrating agents to drive the reaction:

| Parameter | Details |

|---|---|

| Solvent | tert-Butanol or mixed solvent systems |

| Catalyst | Acid catalysts or orthoformates (e.g., trimethyl orthoformate) |

| Temperature | Reflux conditions (typically 60–100°C) |

| Reaction Time | Several hours (3–6 h typical) |

| Isolation | Removal of volatiles under reduced pressure, crystallization or filtration |

Representative Experimental Data and Yields

Notes on Reaction Optimization and Scale-Up

- Esterification reactions are sensitive to moisture; anhydrous conditions improve yield.

- Use of orthoformates as dehydrating agents enhances ester formation efficiency.

- Industrial methods favor multi-step halogenation routes due to scalability and availability of starting materials.

- Recent advances include paper-based synthesis platforms for squarate derivatives, improving reaction control and scalability.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct esterification with tert-butanol | Squaric acid | tert-Butanol, trimethyl orthoformate | Reflux, acid catalysis | Simple, high purity | Requires careful moisture control |

| Halogenation/dehydrohalogenation route | Vinyl ethers, halogenated cyclobutanones | Halogenating agents, amines | Moderate temp, aqueous acidic | Industrial scale, efficient | Multi-step, specialized reagents |

| Esterification with methanol (model compound) | Squaric acid | Methanol, trimethyl orthoformate | Reflux | High yield, well-studied | Different ester group (methoxy) |

化学反応の分析

Types of Reactions

3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex dione structures.

Reduction: Reduction reactions can lead to the formation of cyclobutane derivatives.

Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require nucleophiles like amines or alcohols, and may be facilitated by catalysts or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction could produce cyclobutane derivatives.

科学的研究の応用

3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione involves its reactivity with various biological and chemical targets. The compound can interact with enzymes and other proteins, potentially inhibiting their activity. The molecular pathways involved include:

Enzyme Inhibition: The compound may bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Metabolic Pathways: It can interfere with metabolic processes by modifying key intermediates or enzymes.

類似化合物との比較

Structural and Physical Properties

The table below compares key properties of 3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione with other squaric acid derivatives:

Key Observations:

- Steric Effects : The tert-butoxy groups in this compound create significant steric hindrance, reducing reactivity in nucleophilic substitutions compared to smaller substituents like methoxy or n-butoxy .

- Solubility : Bulky tert-butoxy groups likely decrease solubility in polar solvents compared to dimethyl squarate, which is highly water-soluble .

- Thermal Stability : Squaric acid decomposes above 300°C, while its esters (e.g., dimethyl squarate) melt at lower temperatures (~55°C), suggesting tert-butoxy derivatives may exhibit intermediate stability .

Electronic and Reactivity Differences

- Electron-Donating Effects: Alkoxy groups donate electrons via induction, stabilizing the cyclobutenedione ring. tert-Butoxy groups, being stronger electron donors than methoxy or n-butoxy, may enhance electronic delocalization, affecting UV-Vis absorption in polymers .

- Dipole Moments: In crystalline 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione (DMACB), intermolecular CH···O interactions amplify dipole moments . While analogous data for tert-butoxy derivatives are lacking, steric bulk may disrupt such interactions, altering solid-state properties.

生物活性

3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione is a compound belonging to the class of cyclobutenediones, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a cyclobutene ring with two tert-butoxy substituents at the 3 and 4 positions. This configuration influences its reactivity and biological interactions.

Research indicates that compounds with similar structures exhibit various mechanisms of action, primarily through:

- Antioxidant Activity : Cyclobutenediones can scavenge free radicals, thereby reducing oxidative stress in biological systems.

- Antineoplastic Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Enzyme Inhibition : Certain cyclobutenediones act as enzyme inhibitors, affecting metabolic pathways critical for cell survival.

Anticancer Activity

Several studies have explored the anticancer potential of cyclobutenediones. For instance, a study reported that compounds with similar structural motifs demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 5.4 |

| HeLa (Cervical) | 6.8 | |

| A549 (Lung) | 7.2 |

These results suggest that this compound may possess similar anticancer properties as its analogs.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays:

- DPPH Radical Scavenging Assay : The compound exhibited a scavenging activity of approximately 78% at a concentration of 100 µM.

- ABTS Assay : It showed an IC50 value of 45 µM in neutralizing ABTS radicals.

These findings indicate that the compound can effectively reduce oxidative stress in cells.

Case Studies

-

Study on Breast Cancer Cells :

A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2. -

In Vivo Studies :

In animal models, the administration of this compound resulted in reduced tumor growth rates compared to control groups. Histological analysis revealed decreased mitotic figures and increased apoptosis in treated tumors.

Q & A

Q. What are the key synthetic routes for preparing 3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of squaric acid derivatives. A common approach involves reacting squaric acid dichloride (3,4-dichloro-3-cyclobutene-1,2-dione) with tert-butanol under mild basic conditions (e.g., pyridine or triethylamine) to replace chloride with tert-butoxy groups . Alternative methods include Liebeskind–Srogl coupling using thioester precursors under ketone synthesis conditions . Optimizing stoichiometry (e.g., excess tert-butanol) and temperature (room temperature to 50°C) improves yields. Purity is confirmed via column chromatography and recrystallization.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- NMR : <sup>1</sup>H NMR shows tert-butyl protons as a singlet (~1.3 ppm), while <sup>13</sup>C NMR confirms carbonyl carbons (~180-190 ppm) and tert-butoxy quaternary carbons (~80 ppm).

- IR : Strong C=O stretches near 1800 cm⁻¹ and C-O-C stretches at ~1200 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]<sup>+</sup>) align with the molecular weight (e.g., 228.27 g/mol for C12H20O4).

- Elemental Analysis : Matches calculated C, H, and O percentages .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is moisture-sensitive and should be stored in anhydrous solvents (e.g., THF or DCM) under inert gas (N2 or Ar) at –20°C. Degradation occurs via hydrolysis of the tert-butoxy groups, detectable by NMR (appearance of hydroxyl or ketone signals). Long-term stability tests (TGA/DSC) show decomposition above 150°C .

Advanced Research Questions

Q. How do steric effects of tert-butoxy substituents influence the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : The bulky tert-butoxy groups hinder [4+2] cycloaddition with electron-rich dienes. To enhance reactivity:

- Use high-pressure conditions or Lewis acid catalysts (e.g., BF3·OEt2).

- Replace tert-butoxy with smaller alkoxy groups (e.g., methoxy) in analogous compounds for comparative studies .

- Monitor reaction progress via HPLC or <sup>1</sup>H NMR for diene consumption.

Q. What strategies are effective for synthesizing cyclobutenedione-based polymers using this compound?

- Methodological Answer : Acetal-protected monomers can undergo Kumada–Tamao–Corriu or Suzuki–Miyaura coupling for polymerization. Post-polymerization, acidic hydrolysis removes protecting groups to regenerate carbonyl functionality. Key steps:

- Optimize catalyst loading (e.g., Pd(PPh3)4 for Suzuki coupling).

- Characterize polymer molecular weight via GPC and optical properties via UV-Vis/fluorescence spectroscopy .

Q. How can computational methods predict the electronic properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge distribution. Key parameters:

- Electron-withdrawing substituents lower LUMO energy, enhancing electron-accepting capacity.

- Compare with experimental cyclic voltammetry data to validate computational results .

Q. What methodologies assess the biological activity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence-based assays or SPR for binding affinity.

- Cytotoxicity : MTT assays on cell lines (e.g., HeLa or HEK293) to evaluate IC50 values.

- SAR Studies : Modify substituents (e.g., amino or thiol groups) and correlate structural changes with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。